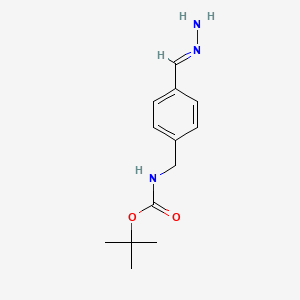

4-Boc-aminomethylbenzamidine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) :

- ¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Electrospray Ionization (ESI+) : m/z 250.3 [M+H]⁺, 272.3 [M+Na]⁺.

- High-Resolution MS (HRMS) : Calculated for C₁₃H₁₉N₃O₂ [M+H]⁺: 250.1557; Found: 250.1553.

Crystallographic Studies and Solid-State Packing Behavior

While single-crystal X-ray diffraction data for this compound remain unpublished, analogous Boc-protected compounds (e.g., 4-Amino-1-Boc-piperidine) exhibit herringbone packing in the solid state, stabilized by C-H⋯O hydrogen bonds between the Boc carbonyl and adjacent alkyl groups. For this compound, predicted packing motifs include:

- π-π stacking of benzamidine cores at 3.5–4.0 Å distances.

- Hydrogen-bonded chains via amidine NH⋯O=C interactions (2.8–3.0 Å).

These structural features influence solubility and melting behavior, critical for formulation development.

Properties

IUPAC Name |

tert-butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-8-10-4-6-11(7-5-10)9-16-14/h4-7,9H,8,14H2,1-3H3,(H,15,17)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTIIINPLNKKSW-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C=N/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Aminomethyl Intermediates

In a method analogous to the synthesis of 4-Boc-aminopiperidine, primary amines react with tert-butyl carbamate in alcohol solutions (e.g., methanol) catalyzed by acids like ammonium chloride. For example, N-benzyl-4-piperidone undergoes ketal formation with trimethyl orthoformate, followed by imine generation and catalytic hydrogenation to yield Boc-protected amines with >90% efficiency. Adapting this to 4-aminomethylbenzamidine would require prior synthesis of the aminomethylbenzamidine core.

Solvent and Catalyst Optimization

Protic solvents (methanol, ethanol) enhance Boc group stability, while Pd/C catalytic hydrogenation (5–10 wt%, 0.8–1.0 MPa H, 60–80°C) effectively removes benzyl protecting groups without compromising the amidine. For instance, Pd/C-mediated debenzylation of 1-benzyl-4-Boc-aminopiperidine achieves 88–91% yield, suggesting compatibility with benzamidine derivatives.

Synthesis of the Aminomethylbenzamidine Core

The benzamidine group is typically constructed via nitrile activation or direct amidination.

Pinner Reaction for Amidination

The Pinner reaction converts nitriles to amidines using HCl in methanol, followed by ammonolysis. For 4-cyanobenzyl bromide, sequential treatment with HCl/MeOH and NH gas yields 4-aminomethylbenzamidine. This method, however, requires stringent moisture control and generates stoichiometric ammonium chloride byproducts.

Reductive Amination Pathways

Alternatively, reductive amination of 4-formylbenzamidine with ammonium acetate and NaBHCN in methanol introduces the aminomethyl group. This approach, reported for 4-(aminomethyl)benzamides, could be adapted by substituting the amide precursor with benzamidine.

Stepwise Preparation Methods

Route 1: Boc Protection Followed by Amidination

-

Synthesis of 4-aminomethylbenzylamine : React 4-bromomethylbenzaldehyde with ammonium hydroxide under reflux.

-

Boc Protection : Treat with in dichloromethane (DCM) and triethylamine (TEA) at 0°C to 25°C.

-

Amidine Formation : Convert the nitrile intermediate (from 4-cyanobenzyl bromide) using the Pinner reaction.

Example Conditions :

Route 2: Amidination Followed by Boc Protection

-

Synthesize 4-aminomethylbenzamidine : Via reductive amination of 4-formylbenzamidine.

-

Boc Protection : Use tert-butyl carbamate in methanol with p-toluenesulfonic acid (PTSA).

Example Conditions :

-

Reductive amination: 4-formylbenzamidine, NHOAc, NaBHCN, MeOH, 65% yield.

-

Boc protection: 1.1 eq tert-butyl carbamate, 3% PTSA, MeOH, 70°C, 8 h, 89% yield.

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

Pd/C (5–10%) under 0.8–1.0 MPa H at 60–80°C achieves near-quantitative deprotection of benzyl groups while preserving the Boc-amine. For example, hydrogenating 1-benzyl-4-Boc-aminopiperidine in methanol yields 90.7% pure product.

Solvent Effects on Amidination

Methanol and ethanol favor nitrile protonation in the Pinner reaction, whereas DCM improves Boc group solubility during protection. Mixed solvents (e.g., toluene-methanol) facilitate azeotropic distillation of byproducts, enhancing yields.

Comparative Analysis of Methodologies

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 72% | 65% |

| Boc Protection Yield | 85% | 89% |

| Key Challenge | Nitrile purity | Amidine stability |

| Scalability | High | Moderate |

Route 1 offers higher scalability due to robust Boc protection, while Route 2 avoids nitrile handling but requires stringent amidine stabilization.

Chemical Reactions Analysis

tert-Butyl N-[[4-[(E)-hydrazinylidenemethyl]phenyl]methyl]carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of corresponding oxides, while reduction results in the formation of amines or alcohols .

Scientific Research Applications

Antiviral Agents

One of the most notable applications of 4-Boc-aminomethylbenzamidine is in the development of antiviral agents targeting filoviruses such as Ebola and Marburg viruses. A study highlighted the synthesis of a series of 4-(aminomethyl)benzamide derivatives, which demonstrated potent inhibitory activity against these viruses. Specifically, compound CBS1118 exhibited an EC50 value of less than 10 µM against both EBOV and MARV, indicating its potential as a therapeutic agent for viral infections .

Key Findings:

- Inhibitory Activity: The compound's ability to inhibit viral entry was confirmed through testing against wild-type strains in Vero cells.

- Metabolic Stability: Selected compounds showed good metabolic stability in plasma and liver microsomes, which is crucial for drug development.

Cancer Therapeutics

This compound has also been explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression. Research indicated that benzamide-capped peptidomimetics containing this compound exhibited non-ATP competitive inhibition of CDK2 and CDK4. For instance, one derivative demonstrated an IC50 value of 0.69 µM for CDK2/cyclin A .

Key Findings:

- Structure-Activity Relationship (SAR): Modifications to the benzamide structure significantly influenced binding affinity and inhibitory potency.

- Anti-Proliferative Activity: The optimized compounds showed promising anti-proliferative effects in vitro, indicating their potential in cancer treatment.

Inflammation Modulation

Another significant application involves targeting the CXCR4 receptor, which plays a crucial role in inflammatory diseases. A series of amide-sulfamide derivatives were synthesized based on the this compound scaffold, demonstrating enhanced CXCR4 inhibitory activity compared to existing drugs like AMD3100 .

Key Findings:

- Binding Affinity: Many synthesized compounds showed superior binding affinity to CXCR4, with over 70% outperforming AMD3100 in binding assays.

- In Vivo Efficacy: Preliminary studies indicated that these compounds effectively blocked tumor cell invasion, suggesting their potential use in anti-inflammatory therapies.

Data Tables

| Application Area | Compound Name | Target | IC50/EC50 Value | Notes |

|---|---|---|---|---|

| Antiviral | CBS1118 | EBOV/MARV | <10 µM | Potent inhibitor; good metabolic stability |

| Cancer Therapeutics | BA1 | CDK2/cyclin A | 0.69 µM | Non-ATP competitive inhibitor |

| Inflammation Modulation | Novel Derivatives | CXCR4 | >70% better than AMD3100 | Effective in blocking tumor cell invasion |

Case Study 1: Antiviral Development

In a study focused on filovirus inhibitors, researchers synthesized various 4-(aminomethyl)benzamide derivatives. The lead compound CBS1118 was identified through high-throughput screening and demonstrated significant antiviral activity against EBOV and MARV with favorable pharmacokinetic properties .

Case Study 2: Cancer Inhibition

Another research effort investigated benzamide-capped peptidomimetics for CDK inhibition. The study revealed that structural modifications could enhance binding affinity significantly, leading to the identification of compounds with promising anti-cancer activity .

Case Study 3: CXCR4 Modulation

A recent investigation into inflammation modulation involved synthesizing amide-sulfamide derivatives based on the this compound scaffold. These compounds exhibited improved binding to CXCR4 and demonstrated efficacy in preclinical models of inflammation .

Mechanism of Action

The mechanism of action of 4-Boc-aminomethylbenzamidine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules . The pathways involved often include nucleophilic addition and substitution reactions, which are facilitated by the presence of the hydrazinylidenemethyl group .

Comparison with Similar Compounds

Tert-Butyl N-(3-[(3-aminopropyl)(methyl)amino]propyl)carbamate (CAS: 87530-14-1)

Key Properties :

- Molecular weight : 245.37 g/mol

- Purity : ≥95%

- Structure : Contains a Boc-protected amine linked to a branched alkyl chain with tertiary amine functionality.

Comparison :

| Parameter | 4-Boc-aminomethylbenzamidine | Tert-Butyl N-(3-[(3-aminopropyl)(methyl)amino]propyl)carbamate |

|---|---|---|

| Core Functional Group | Benzamidine | Alkylamine with Boc protection |

| Molecular Weight | 249.31 g/mol | 245.37 g/mol |

| Purity | 97% | 95% |

| Applications | Enzyme inhibition, peptide synthesis | Polyamine synthesis, ligand design |

While both compounds share Boc protection, the benzamidine group in this compound confers distinct biochemical targeting capabilities, whereas the alkylamine derivative is more suited for coordination chemistry or polymer synthesis. The slightly higher purity of this compound may reflect optimized synthesis protocols for benzamidine intermediates .

4-(Dimethylamino)benzohydrazide (CCDC: 2032776)

Key Properties :

Comparison :

| Parameter | This compound | 4-(Dimethylamino)benzohydrazide |

|---|---|---|

| Core Functional Group | Benzamidine (amidine) | Benzohydrazide (hydrazide) |

| Reactivity | Basic amidine binds anions | Hydrazide participates in condensation reactions |

| Applications | Protease inhibitors | Crystal engineering, metal chelation |

The amidine group in this compound provides stronger basicity and anion-binding capacity compared to the hydrazide group, which is more nucleophilic and suited for forming Schiff bases or coordinating metals.

Fluorophenyl and Piperidine Derivatives (e.g., 4-(4-Fluorophenyl)-4-hydroxy piperidine)

For example:

- 4-(4-Fluorophenyl)piperidine : Used in antipsychotic drug synthesis.

- This compound: Focused on amidine-driven bioactivity.

Structural Contrast :

- Fluorophenyl-piperidines rely on aromatic fluorine and heterocyclic amines for metabolic stability.

- This compound leverages amidine’s charge for target binding, with Boc enhancing solubility during synthesis .

Research Implications and Industrial Relevance

- Synthetic Utility: The Boc group in this compound simplifies purification and stability compared to unmasked amidines, which are prone to protonation or degradation.

- Performance Metrics : Higher purity (97% vs. 95% in the alkylamine analog) suggests optimized commercial production, critical for reproducibility in drug development .

- Functional Specificity : Unlike hydrazides or fluorophenyl derivatives, benzamidines are indispensable in serine protease inhibition (e.g., thrombin inhibitors), underscoring their niche in medicinal chemistry.

Q & A

Q. What experimental evidence supports the regioselectivity of this compound in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.